

[Scientific Compound] dosage and administration for in-vivo studies.

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Compound of Interest

Compound Name: *Ca-in-5g*

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Application Notes: Rapamycin (Sirolimus) for In-Vivo Studies

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound renowned as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] The mTOR signaling pathway is a critical regulator of fundamental cellular processes, including growth, proliferation, metabolism, and survival.[1][3] Rapamycin functions by forming a complex with its intracellular receptor, FKBP12, which then binds to and inhibits the mTOR Complex 1 (mTORC1).[2][3] Due to its central role in this pathway, Rapamycin is extensively utilized in preclinical in-vivo research to investigate aging, cancer, immunology, and metabolic disorders.[1][2] The success of in-vivo studies using Rapamycin hinges on appropriate dosage, administration route, and formulation.

Data Presentation: Rapamycin Dosage and Administration

The following tables summarize quantitative data for Rapamycin use in various in-vivo models.

Table 1: Rapamycin Dosage in Mouse Models

Research Area	Mouse Strain	Administration Route	Dosage Range	Dosing Frequency	Vehicle/Formula	Key Findings/Notes	References
Cancer	Balb/c (CT-26 Colon Adenocarcinoma)	Continuous Infusion	1.5 mg/kg/day	Continuous	Not Specified	More effective at inhibiting tumor growth than bolus dosing. [4]	[4]
Cancer	Nude (Met-1 Tumor Model)	Intraperitoneal (IP)	3.0 mg/kg	Not Specified	Not Specified	Inhibited tumor growth, reduced cell proliferation and angiogenesis.[5]	[5]
Cancer	FVB/N HER-2/neu	Subcutaneous (s.c.)	1.5 mg/kg	3 times a week (2 weeks on, 2 weeks off)	2% Ethanol	Extended lifespan and reduced tumorigenesis.[6]	[6]
Aging/Longevity	C57BL/6	Intraperitoneal (IP)	8 mg/kg	Daily for 3 months	Not Specified	Transient treatment in middle-age showed potential	[7]

to
increase
lifespan.
[7]

Aging/Longevity	Genetically heterogeneous	Oral (in diet)	14 ppm (~2.2 mg/kg/day)	Continuous	Microencapsulated in food	Increased median and maximal lifespan. [1]
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Immunology	C57BL/6J	Subcutaneous (s.c.)	1 mg/kg	Daily for 11 days	0.2% Carboxymethylcellulose (CMC)	Used for immunomodulation in allogeneic islet graft studies. [8]
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Muscle Atrophy	Not Specified	Intraperitoneal (IP)	1 mg/kg/day	Daily for 14 days	Not Specified	Prevented muscle wasting and reduced atrophy-related gene expression. [9]
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Table 2: Rapamycin Administration and Vehicle Formulation

Administration Route	Vehicle Composition	Preparation Notes	References
Intraperitoneal (IP)	5% PEG400, 5% Tween-80, 4% Ethanol in PBS	Prepare a stock solution of Rapamycin in 100% ethanol. Dilute with the vehicle to the final concentration. Sterile-filter before injection. [1][10]	[1][10]
Intraperitoneal (IP)	2% Carboxymethylcellulose (CMC)	Triturate Rapamycin powder with a small amount of vehicle to form a paste, then gradually add the remaining vehicle to create a uniform suspension.[1][9]	[1][9]
Oral (Diet)	Microencapsulated in food	Mix microencapsulated Rapamycin with powdered or pelleted chow. This method is ideal for long-term, continuous exposure. [1][2]	[1][2]
Oral (Gavage)	Suspension (vehicle often unspecified)	Prepare a uniform suspension. Administer using an appropriately sized oral gavage needle.[1]	[1]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection

This protocol details the preparation of Rapamycin for IP injection in mice.

Materials:

- Rapamycin powder
- 100% Ethanol
- PEG400
- Tween-80
- Sterile Phosphate-Buffered Saline (PBS) or ddH₂O
- Sterile 0.22 µm syringe filters

Procedure:

- Stock Solution Preparation:
 - Prepare a high-concentration stock solution of Rapamycin (e.g., 50 mg/mL) by dissolving it in 100% ethanol.[\[10\]](#)
 - Aliquot the stock solution and store it at -80°C for long-term stability.[\[10\]](#)
- Vehicle Preparation:
 - Prepare the vehicle solution. A common formulation consists of 5% PEG400, 5% Tween-80, and 4% ethanol in PBS.[\[1\]](#) Another widely used vehicle is 10% PEG400 and 10% Tween 80 in sterile water.[\[2\]](#)[\[10\]](#)
- Working Solution Preparation:
 - On the day of injection, thaw an aliquot of the Rapamycin stock solution.[\[1\]](#)
 - Dilute the stock solution with the prepared vehicle to achieve the desired final concentration (e.g., 1 mg/mL).[\[10\]](#)

- Vortex the solution thoroughly until it is clear and homogenous.[1]
- Sterile-filter the final working solution using a 0.22 µm syringe filter before injection.[1][10]
- Administration:
 - Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., for a 25g mouse at a 6 mg/kg dose, inject 150 µL of a 1 mg/mL solution).[10]
 - Administer the solution via intraperitoneal injection into the lower quadrant of the abdomen.[2]

Protocol 2: Oral Administration (Dietary)

This method is suitable for chronic dosing studies, providing continuous drug exposure.

Materials:

- Microencapsulated Rapamycin
- Powdered or pelleted rodent chow
- Food mixer
- Control (placebo) microcapsules

Procedure:

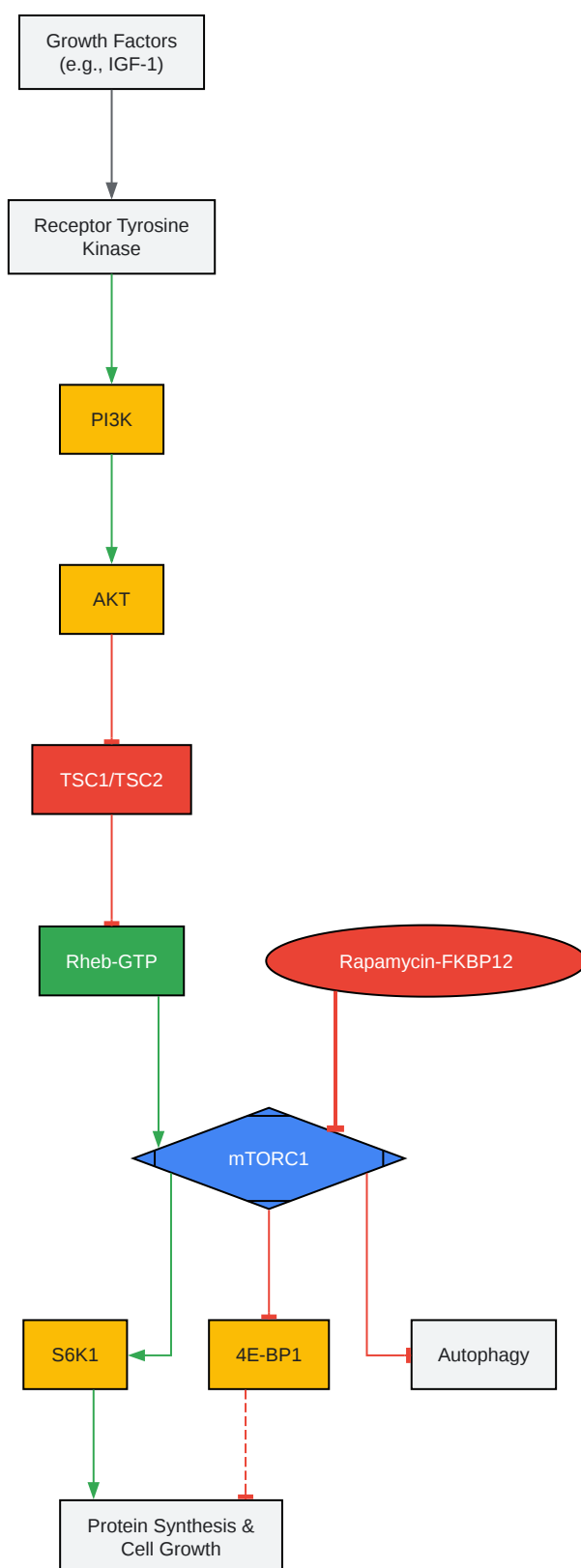
- Diet Preparation:
 - Calculate the amount of microencapsulated Rapamycin needed to achieve the desired concentration in the feed (e.g., 14 ppm).[1]
 - Thoroughly mix the microencapsulated Rapamycin with the rodent chow using a food mixer to ensure uniform distribution.
 - Prepare a control diet by mixing placebo microcapsules with the chow.
- Administration:

- Provide the formulated diet to the animals ad libitum.
- Replace the food regularly to maintain freshness.
- Monitoring:
 - Monitor food consumption to estimate the daily dose of Rapamycin ingested by each animal.
 - Regularly monitor animal body weight, as higher doses may affect weight gain.[\[2\]](#)

Visualization of Pathways and Workflows

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation.[\[11\]](#) It integrates signals from growth factors, nutrients, and cellular energy status.[\[3\]](#) Rapamycin, in complex with FKBP12, specifically inhibits mTORC1, thereby preventing the phosphorylation of its downstream effectors like S6K1 and 4E-BP1, which ultimately leads to a reduction in protein synthesis and cell growth.[\[3\]](#)[\[12\]](#)

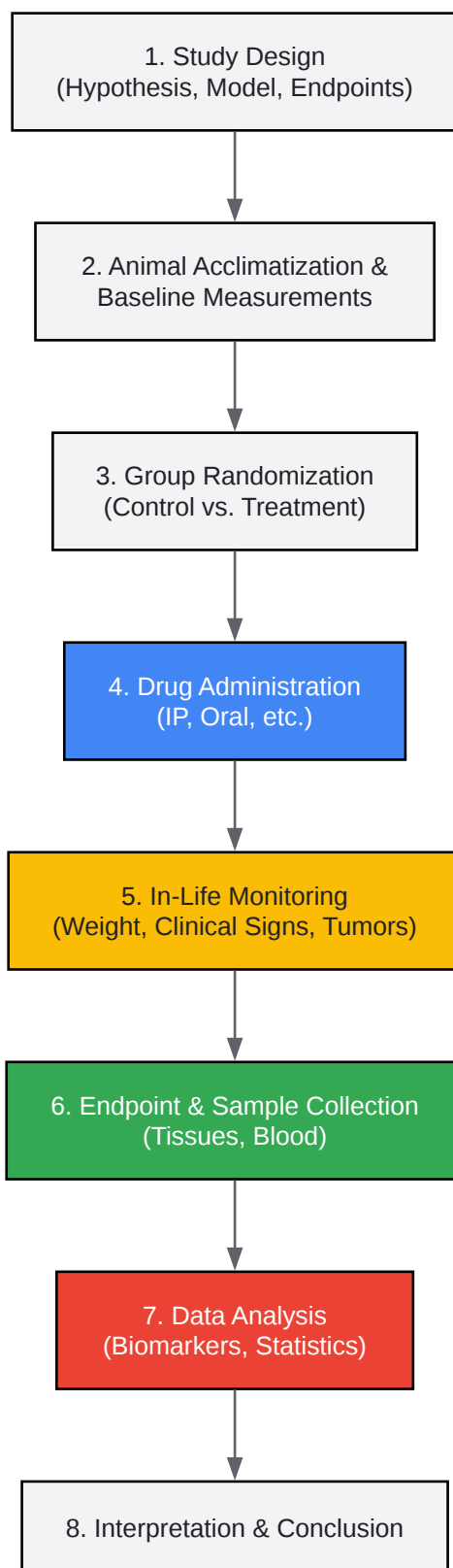


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Caption: Simplified mTORC1 signaling pathway showing the inhibitory action of Rapamycin.

General In-Vivo Experimental Workflow

A typical in-vivo study involving Rapamycin follows a structured workflow, from initial animal acclimatization and baseline measurements to drug administration, monitoring, and final data analysis.



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Caption: A generalized workflow for an in-vivo study involving Rapamycin administration.

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